Almotriptan Dimer Impurity
CAS No.: 1330166-13-6
Cat. No.: VC0195561
Molecular Formula: C30H41N5O2S
Molecular Weight: 535.76
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1330166-13-6 |
---|---|
Molecular Formula | C30H41N5O2S |
Molecular Weight | 535.76 |
IUPAC Name | 2-[5-[[3-[2-(dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-2-yl]methyl]-1H-indol-3-yl]-N,N-dimethylethanamine |
Standard InChI | InChI=1S/C30H41N5O2S/c1-33(2)15-11-24-20-31-28-9-7-22(17-26(24)28)19-30-25(12-16-34(3)4)27-18-23(8-10-29(27)32-30)21-38(36,37)35-13-5-6-14-35/h7-10,17-18,20,31-32H,5-6,11-16,19,21H2,1-4H3 |
SMILES | CN(C)CCC1=CNC2=C1C=C(C=C2)CC3=C(C4=C(N3)C=CC(=C4)CS(=O)(=O)N5CCCC5)CCN(C)C |
Appearance | Solid powder |
Introduction
Chemical Properties and Identification
Almotriptan Dimer Impurity possesses distinct chemical properties that facilitate its identification and analysis. The compound is characterized by the following:
The structural complexity of Almotriptan Dimer Impurity stems from its formation through dimerization reactions during Almotriptan synthesis. The molecule contains multiple functional groups including indole rings, sulfonyl moieties, and tertiary amine groups that contribute to its specific physicochemical properties and detection challenges .
Analytical Methods for Detection and Quantification
Multiple analytical techniques have been developed and validated for the detection and quantification of Almotriptan Dimer Impurity in pharmaceutical preparations. These methods are essential for quality control and regulatory compliance.
Capillary Zone Electrophoresis (CZE)
Capillary Zone Electrophoresis has been established as an effective method for detecting Almotriptan-related impurities, including the N-dimer. The United States Pharmacopoeia (USP) has documented a specific CZE method for this purpose .
The method employs the following parameters:
Parameter | Specification |
---|---|
Buffer | 23.5 g/L of phosphoric acid in water, adjusted with triethanolamine to pH 3.0 |
Detection | UV at 210 nm |
Relative Migration Time | 0.71 for Almotriptan N-dimer (compared to Almotriptan at 1.00) |
System Suitability | Resolution requirements between peaks |
Acceptance Criteria | Not more than (NMT) 0.3% |
This analytical technique has demonstrated excellent resolution, repeatability, and reproducibility, making it suitable for routine quality control testing .
Other Analytical Methods
While the USP-recommended CZE method is commonly employed, alternative analytical approaches including high-performance liquid chromatography (HPLC) and mass spectrometry techniques may also be utilized for specific applications and research purposes. These methods may offer complementary information regarding impurity profiles and provide additional specificity in complex samples.
Significance in Pharmaceutical Quality Control
Almotriptan Dimer Impurity plays a critical role in pharmaceutical quality assurance and control processes for several reasons:
Manufacturing Process Optimization
Monitoring Almotriptan Dimer Impurity levels provides valuable feedback for process optimization during drug manufacturing. By identifying factors that contribute to impurity formation, pharmaceutical companies can implement process improvements to enhance product purity while maintaining production efficiency .
Provider Information | Specifications |
---|---|
Format | Neat compound |
Purity | High-purity reference standard |
Storage Requirements | 4°C |
Applications | Pharmaceutical testing, quality control, method development |
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